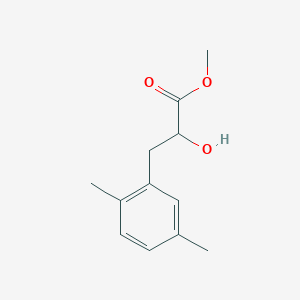
Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a methyl ester, a hydroxy group, and a dimethyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing the need for extensive purification steps.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(2,5-dimethylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2,5-dimethylphenyl)-2-hydroxypropanol.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can engage in π-π interactions, further modulating the compound’s activity.
相似化合物的比较
- Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate
- Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate
- Methyl 3-(2,5-dimethylphenyl)-2-oxopropanoate
Comparison: Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution reactions.
生物活性
Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16O3
- Molecular Weight : Approximately 208.25 g/mol
- Functional Groups : Hydroxy group (-OH) and ester group (-COOCH3)
The presence of the hydroxy group allows for the formation of hydrogen bonds with biological macromolecules, influencing enzyme activity and potentially modulating metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may:
- Inhibit Enzymatic Activity : The hydroxy group can interact with enzyme active sites, potentially leading to inhibition or modulation of enzyme function.
- Alter Metabolic Pathways : By influencing key enzymes involved in metabolic processes, it may affect pathways related to inflammation and cell proliferation.
- Exhibit Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
Biological Effects
Research has indicated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against cancer cell lines, including HeLa and CEM T-lymphocytes. These effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Similar compounds have demonstrated activity against a range of bacterial and fungal strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity Study :
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent cytostatic properties. Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways. -
Anti-inflammatory Research :
In another study, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results showed a significant reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent. -
Antimicrobial Testing :
The antimicrobial activity was assessed against several bacterial strains using the disk diffusion method. This compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent against bacterial infections.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-9(2)10(6-8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3 |
InChI 键 |
AVMYSGSETPMBNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















